molecular formula C23H23F3N4O2 B2455219 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1115905-59-3

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2455219
CAS No.: 1115905-59-3
M. Wt: 444.458
InChI Key: WATCGGVZDTWREQ-UHFFFAOYSA-N
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Description

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 1115905-59-3) is a small molecule research compound with a molecular formula of C23H23F3N4O2 and a molecular weight of 444.45 g/mol . Its structure incorporates a phthalazin-1(2H)-one core, a 3-methylpiperidine moiety, and an acetamide linker to a 3-(trifluoromethyl)phenyl group . This specific architecture suggests potential for diverse research applications. Compounds featuring the phthalazinone scaffold are frequently investigated in oncology and inflammation research due to their potential as inhibitors of key enzymatic targets, such as poly(ADP-ribose) polymerases (PARPs) and phosphodiesterases (PDEs) . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. Researchers may find this chemical entity valuable as a reference standard, a building block for further chemical synthesis, or a lead compound for probing novel biological pathways in hit-to-lead and lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-6-5-11-29(13-15)21-18-9-2-3-10-19(18)22(32)30(28-21)14-20(31)27-17-8-4-7-16(12-17)23(24,25)26/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCGGVZDTWREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: Starting with 4-methoxyphenylacetic acid, it is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(3-piperidin-1-ylpyrazin-2-yl)aniline to form the benzamide core.

    Substitution Reactions: The benzamide core undergoes further substitution reactions to introduce the piperidinylpyrazinyl group under controlled conditions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides and pyrazines.

Scientific Research Applications

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyridin-2-yl)benzamide
  • N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrimidin-2-yl)benzamide

Comparison: While these compounds share a similar core structure, the variations in the heterocyclic rings (pyrazine, pyridine, pyrimidine) impart different chemical and biological properties. This compound is unique due to its specific substitution pattern, which may result in distinct pharmacological activities and binding affinities.

Biological Activity

The compound 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperidine ring, a phthalazine moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H22F3N3OC_{19}H_{22}F_{3}N_{3}O with a molecular weight of approximately 369.4 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : It is suggested that the compound interacts with neurotransmitter receptors, potentially influencing pathways related to pain perception and seizure activity.
  • Ion Channel Interaction : Preliminary studies have shown that it may modulate sodium and calcium channels, which are critical in neuronal excitability and neurotransmission.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of similar compounds in animal models. For instance, compounds with structural similarities demonstrated efficacy in the maximal electroshock (MES) test and the 6 Hz seizure model. In these studies, effective doses (ED50) were determined, revealing that modifications in the chemical structure could enhance anticonvulsant potency .

Analgesic Properties

In addition to anticonvulsant effects, the compound has been evaluated for analgesic activity. Research has shown that related compounds exhibit significant pain relief in models such as formalin-induced pain and neuropathic pain induced by oxaliplatin . The mechanism is believed to involve antagonism of the TRPV1 receptor and modulation of peripheral and central pain pathways.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Seizure Models :
    • Objective : To evaluate the anticonvulsant efficacy.
    • Method : Administered in varying doses to mice subjected to seizure-inducing stimuli.
    • Results : Showed significant protection against seizures at specific dosages, indicating potential for further development as an anticonvulsant agent.
  • Pain Response Evaluation :
    • Objective : To assess analgesic effects in chronic pain models.
    • Method : Utilized formalin and capsaicin-induced pain models.
    • Results : Demonstrated a marked reduction in pain responses, supporting its use as an analgesic .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to this one has been investigated extensively. Key parameters include absorption rates, distribution volumes, metabolism pathways (often involving cytochrome P450 enzymes), and elimination half-lives. These factors are crucial for determining dosing regimens and potential side effects.

Q & A

Q. What are the optimized synthetic routes for 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

Answer: Synthesis typically involves multi-step reactions starting with intermediates like 3-methylpiperidine and phthalazine derivatives. Key steps include:

  • Coupling Reactions : Formation of the phthalazinone core via nucleophilic substitution or condensation.
  • Acetylation : Introduction of the acetamide group using acetyl chloride or similar reagents.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction efficiency .
  • Catalysts : Bases like potassium carbonate or triethylamine facilitate deprotonation and improve reaction yields .
    Critical Parameters : Temperature (60–100°C), pH control, and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the trifluoromethyl and piperidinyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (predicted logP ~3.5 via PubChem data) .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vitro .
  • Electron-Withdrawing Effects : Stabilizes the acetamide moiety, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to target enzymes (e.g., kinases) and reconcile discrepancies between in vitro and cell-based assays .
  • Docking Studies : Use software like AutoDock Vina to model interactions with proposed targets (e.g., antimicrobial enzymes or cancer-related receptors) .
  • QSAR Modeling : Correlate structural features (e.g., piperidinyl substitution) with activity trends across analogs .

Q. What experimental strategies validate enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding (e.g., tryptophan residues in active sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
  • Work-Up Protocols : Liquid-liquid extraction or column chromatography to isolate the product from impurities (e.g., unreacted phthalazinone) .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Heat Transfer : Exothermic steps (e.g., acetylation) require controlled cooling in large reactors to prevent decomposition .
  • Solvent Recovery : Implement distillation or membrane technologies to recycle DMF/acetonitrile, reducing costs and environmental impact .
  • Crystallization : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to enhance yield and purity during recrystallization .

Q. How does the methylpiperidinyl moiety affect the compound’s pharmacokinetic profile?

Answer:

  • Tissue Penetration : The basic piperidine nitrogen increases solubility at physiological pH, improving CNS penetration if blood-brain barrier (BBB) transport is required .
  • CYP450 Interactions : Piperidinyl groups may inhibit CYP3A4, necessitating drug-drug interaction studies .
  • Metabolite Identification : LC-MS/MS to detect N-demethylation or oxidation products in hepatic microsomes .

Q. What strategies differentiate this compound from structurally similar analogs in SAR studies?

Answer:

  • Pharmacophore Mapping : Highlight unique features (e.g., trifluoromethyl-phenyl vs. chlorophenyl) using MOE or Schrödinger software .
  • Selectivity Profiling : Test against a panel of related targets (e.g., kinases, GPCRs) to identify off-target effects .
  • Crystallography : Resolve co-crystal structures with target proteins to validate binding poses .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Cell Line Authentication : Ensure no cross-contamination (e.g., STR profiling) .
  • Assay Standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) with Z’-factor validation to minimize variability .
  • Microenvironment Modeling : Compare 2D vs. 3D culture systems to assess tissue-specific toxicity .

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